3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol

Purity Analysis Procurement Specification Synthetic Chemistry

Procure the C-benzylated 3,3-disubstituted azetidine (CAS 1522049-21-3) for robust SAR in CNS & metabolic programs. Unlike N-benzyl or phenyl analogs, this regiospecific scaffold ensures distinct basicity and conformational rigidity for stable intermediate use. Ideal for PET precursor development, avoiding N-dealkylation byproducts. Essential for high-throughput experimentation.

Molecular Formula C11H14FNO2
Molecular Weight 211.23 g/mol
Cat. No. B13560699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol
Molecular FormulaC11H14FNO2
Molecular Weight211.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2(CNC2)O)F
InChIInChI=1S/C11H14FNO2/c1-15-10-3-2-8(4-9(10)12)5-11(14)6-13-7-11/h2-4,13-14H,5-7H2,1H3
InChIKeyCGKPSHFCIOJQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline for 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol: A Fluorinated Azetidine Building Block


3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol (CAS 1522049-21-3) is a synthetic organic compound belonging to the class of 3,3-disubstituted azetidines . It features a four-membered nitrogen heterocycle with a tertiary alcohol at the 3-position and a substituted benzyl group. This structure is often utilized as a rigid scaffold or an intermediate in medicinal chemistry for the development of bioactive molecules, particularly where modulation of lipophilicity and metabolic stability is required .

Why 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol Cannot Be Substituted with Common Analogs


Generic substitution with commercially available azetidine analogs such as 1-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol (CAS 1341214-43-4) or 3-(2-Fluoro-4-methoxyphenyl)azetidin-3-ol (CAS 1388054-87-2) is not scientifically sound due to distinct differences in regio- and stereoelectronic properties . The target compound features a C-benzylated 3-azetidinol core, whereas common alternatives are either N-benzylated or direct phenyl derivatives. This divergence in the point of attachment and substitution pattern directly influences the compound's basicity, conformational rigidity, and potential for further derivatization, leading to divergent synthetic outcomes and biological activity .

Quantitative Differentiation Guide for 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol vs. Analogs


Comparative Vendor Purity: 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol vs. N-Benzyl Regioisomer

The target compound is available with a specified purity of 97-98% from multiple vendors [REFS-1, REFS-2]. In contrast, a primary regioisomer, 1-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol, is offered by the same vendor with a higher purity specification of 98% . For procurement requiring high-fidelity building blocks, the N-benzyl regioisomer may provide a slight advantage in purity, whereas the target C-benzyl isomer is selected for its distinct reactivity profile despite a marginally lower purity specification.

Purity Analysis Procurement Specification Synthetic Chemistry

Molecular Property Differentiation: Predicted Lipophilicity vs. Direct Phenyl Analog

The target compound (MW: 211.23) is a benzyl derivative, which is predicted to have higher lipophilicity compared to its direct phenyl analog, 3-(2-Fluoro-4-methoxyphenyl)azetidin-3-ol (MW: 197.21) [REFS-1, REFS-2]. While direct experimental LogP data is not publicly available, the presence of the methylene spacer in the benzyl group increases the molecular weight and is expected to alter the compound's partition coefficient (LogP) and membrane permeability, making it a preferable scaffold when increased lipophilicity or a specific spatial arrangement is desired in lead optimization.

Physicochemical Properties Drug Design Medicinal Chemistry

Stability and Storage: Ambient Shipping Advantage Over Refrigerated Azetidine Cores

The target compound is specified for storage at room temperature (shipped ambient) or at 2-8°C for long-term storage, as indicated by Chemscene and AKSci [REFS-1, REFS-2]. This contrasts with the unsubstituted azetidin-3-ol hydrochloride core (CAS 18621-18-6), which is noted to be hygroscopic and often requires more stringent moisture protection and refrigerated storage . The target compound's substituted structure imparts greater stability under ambient conditions, simplifying shipping logistics and short-term handling in the laboratory.

Stability Logistics Procurement Planning

Optimal Application Scenarios for 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol Based on Evidence


Synthesis of C3-Disubstituted Azetidine Libraries for CNS Drug Discovery

This compound is ideally suited as a key intermediate for generating libraries of 3,3-disubstituted azetidines, a privileged scaffold in medicinal chemistry for central nervous system (CNS) and metabolic disease targets. Its structural specificity is paramount, as generic N-benzyl analogs (e.g., CAS 1341214-43-4) will lead to different products upon deprotection or further functionalization [REFS-1, REFS-2]. The compound's room-temperature stability facilitates its use in parallel synthesis and high-throughput experimentation (HTE) campaigns.

Lead Optimization in Cannabinoid Receptor 1 (CB1) Antagonist Programs

Azetidine derivatives, including those in the patent family of WO2007064566, are described as antagonists and/or inverse agonists of the CB1 receptor, which is relevant for treating obesity and metabolic disorders [1]. The specific substitution pattern of this compound provides a unique vector for exploring structure-activity relationships (SAR) around the azetidine core, which is distinct from other azetidine-based CB1 modulators. Its procurement supports research aimed at developing peripherally restricted CB1 antagonists with improved safety profiles.

Preparation of Fluorinated Building Blocks for PET Tracer Development

The presence of a fluorine atom on the benzyl ring makes this compound a valuable precursor for developing fluorinated analogs. Such compounds are of high interest in positron emission tomography (PET) imaging agent development, where the introduction of a fluorine-18 isotope is facilitated by a stable precursor. The distinct C-benzyl attachment point allows for the incorporation of the azetidine moiety into larger molecular frameworks without the risk of generating N-dealkylated byproducts, a common issue with N-benzyl precursors [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.